molecular formula C13H20N2O4 B12953555 Rel-(3aS,7R)-tert-butyl 1-oxohexahydro-1H-3a,7-epoxypyrrolo[3,4-c]azepine-5(4H)-carboxylate CAS No. 1290557-18-4

Rel-(3aS,7R)-tert-butyl 1-oxohexahydro-1H-3a,7-epoxypyrrolo[3,4-c]azepine-5(4H)-carboxylate

Cat. No.: B12953555
CAS No.: 1290557-18-4
M. Wt: 268.31 g/mol
InChI Key: QMYPOLQKQNUZQO-NNFIZPTKSA-N
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Description

Rel-(3aS,7R)-tert-butyl 1-oxohexahydro-1H-3a,7-epoxypyrrolo[3,4-c]azepine-5(4H)-carboxylate is a complex organic compound with a unique structure It is characterized by a hexahydro-1H-3a,7-epoxypyrrolo[3,4-c]azepine core, which is further functionalized with a tert-butyl group and a carboxylate ester

Preparation Methods

The synthesis of Rel-(3aS,7R)-tert-butyl 1-oxohexahydro-1H-3a,7-epoxypyrrolo[3,4-c]azepine-5(4H)-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the hexahydro-1H-3a,7-epoxypyrrolo[3,4-c]azepine core. This can be achieved through a series of cyclization reactions, often involving the use of specific catalysts and reaction conditions to ensure the correct stereochemistry.

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Rel-(3aS,7R)-tert-butyl 1-oxohexahydro-1H-3a,7-epoxypyrrolo[3,4-c]azepine-5(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups. Common nucleophiles include halides, amines, and thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

Rel-(3aS,7R)-tert-butyl 1-oxohexahydro-1H-3a,7-epoxypyrrolo[3,4-c]azepine-5(4H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in studies of enzyme interactions and protein binding due to its specific functional groups and stereochemistry.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Rel-(3aS,7R)-tert-butyl 1-oxohexahydro-1H-3a,7-epoxypyrrolo[3,4-c]azepine-5(4H)-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, which can alter their activity or function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Rel-(3aS,7R)-tert-butyl 1-oxohexahydro-1H-3a,7-epoxypyrrolo[3,4-c]azepine-5(4H)-carboxylate can be compared to other similar compounds, such as:

    Lurasidone: A compound with a similar core structure but different functional groups. It is used as an antipsychotic medication.

    Norbornene derivatives: These compounds share a similar bicyclic structure and are used in various chemical applications.

The uniqueness of this compound lies in its specific functionalization and stereochemistry, which confer distinct chemical and biological properties.

Properties

CAS No.

1290557-18-4

Molecular Formula

C13H20N2O4

Molecular Weight

268.31 g/mol

IUPAC Name

tert-butyl (1S,7R)-4-oxo-11-oxa-3,9-diazatricyclo[5.3.1.01,5]undecane-9-carboxylate

InChI

InChI=1S/C13H20N2O4/c1-12(2,3)19-11(17)15-5-8-4-9-10(16)14-6-13(9,7-15)18-8/h8-9H,4-7H2,1-3H3,(H,14,16)/t8-,9?,13+/m1/s1

InChI Key

QMYPOLQKQNUZQO-NNFIZPTKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC3C(=O)NC[C@@]3(C1)O2

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC3C(=O)NCC3(C1)O2

Origin of Product

United States

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